molecular formula C22H23N3O5 B4503640 2-[(1'-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]-N-(pyridin-4-yl)acetamide

2-[(1'-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]-N-(pyridin-4-yl)acetamide

Cat. No.: B4503640
M. Wt: 409.4 g/mol
InChI Key: SECNJBCMFDHSFQ-UHFFFAOYSA-N
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Description

2-[(1’-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]-N-(pyridin-4-yl)acetamide is a complex organic compound that features a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1’-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]-N-(pyridin-4-yl)acetamide typically involves multiple steps. The starting materials often include chromene derivatives and piperidine derivatives. The key steps in the synthesis include:

  • Formation of the spirocyclic core through a cyclization reaction.
  • Introduction of the acetyl group via acetylation.
  • Coupling with pyridin-4-yl acetamide through an etherification reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(1’-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]-N-(pyridin-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional carbonyl groups, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

2-[(1’-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]-N-(pyridin-4-yl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: The compound’s unique structure makes it a candidate for use in materials science, particularly in the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[(1’-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]-N-(pyridin-4-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity. This can result in changes in cellular processes, such as signal transduction or gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(1’-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]-N-(pyridin-4-yl)acetamide apart from similar compounds is its specific spirocyclic structure combined with the pyridin-4-yl acetamide moiety. This unique combination of structural features may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-(1'-acetyl-4-oxospiro[3H-chromene-2,4'-piperidine]-7-yl)oxy-N-pyridin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5/c1-15(26)25-10-6-22(7-11-25)13-19(27)18-3-2-17(12-20(18)30-22)29-14-21(28)24-16-4-8-23-9-5-16/h2-5,8-9,12H,6-7,10-11,13-14H2,1H3,(H,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SECNJBCMFDHSFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2(CC1)CC(=O)C3=C(O2)C=C(C=C3)OCC(=O)NC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(1'-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]-N-(pyridin-4-yl)acetamide
Reactant of Route 2
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2-[(1'-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]-N-(pyridin-4-yl)acetamide
Reactant of Route 3
Reactant of Route 3
2-[(1'-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]-N-(pyridin-4-yl)acetamide
Reactant of Route 4
Reactant of Route 4
2-[(1'-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]-N-(pyridin-4-yl)acetamide
Reactant of Route 5
Reactant of Route 5
2-[(1'-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]-N-(pyridin-4-yl)acetamide
Reactant of Route 6
Reactant of Route 6
2-[(1'-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]-N-(pyridin-4-yl)acetamide

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